molecular formula C13H28NO4P B099349 2-Piperidin-1-ylethyl dipropyl phosphate CAS No. 17875-14-8

2-Piperidin-1-ylethyl dipropyl phosphate

Cat. No.: B099349
CAS No.: 17875-14-8
M. Wt: 293.34 g/mol
InChI Key: FAPNRBQIKHKRJG-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylethyl dipropyl phosphate (CAS 17875-13-7) is an organophosphate compound with the molecular formula C13H28NO4P and a molecular weight of 293.34 g/mol . Its structure features a piperidine moiety linked via an ethylene bridge to a dipropyl phosphate group, a combination that may be of interest in medicinal chemistry and chemical biology research. The piperidine ring is a common feature in pharmaceuticals and bioactive molecules, often contributing to target binding and pharmacokinetic properties. Organophosphate esters are studied for a range of applications, including their potential as synthetic intermediates or for their biological activity. Researchers are exploring the properties and potential uses of this compound in various fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17875-14-8

Molecular Formula

C13H28NO4P

Molecular Weight

293.34 g/mol

IUPAC Name

2-piperidin-1-ylethyl dipropyl phosphate

InChI

InChI=1S/C13H28NO4P/c1-3-11-16-19(15,17-12-4-2)18-13-10-14-8-6-5-7-9-14/h3-13H2,1-2H3

InChI Key

FAPNRBQIKHKRJG-UHFFFAOYSA-N

SMILES

CCCOP(=O)(OCCC)OCCN1CCCCC1

Canonical SMILES

CCCOP(=O)(OCCC)OCCN1CCCCC1

Other CAS No.

17875-14-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 2-Piperidin-1-ylethyl Dipropyl Phosphate and Analogs

Compound Molecular Formula Substituents on Phosphate Key Functional Groups
This compound C₁₃H₂₆NO₄P (hypothetical) Piperidinylethyl, dipropyl Phosphate, tertiary amine
(4-Nitrophenyl) dipropyl phosphate C₁₂H₁₈NO₆P 4-Nitrophenyl, dipropyl Phosphate, nitro group
Dipropyl phosphate C₆H₁₅O₄P Dipropyl Phosphate
Tripropyl phosphate C₉H₂₁O₄P Tripropyl Phosphate

Key Observations :

  • The 4-nitrophenyl group in (4-nitrophenyl) dipropyl phosphate adds electron-withdrawing effects, increasing reactivity in hydrolysis or nucleophilic substitution compared to alkyl-substituted analogs .
  • Tripropyl phosphate lacks aromatic or heterocyclic substituents, making it more hydrophobic and suitable as a non-reactive solvent or lubricant additive .

Functional and Application Comparison

Key Observations :

  • Bioactivity : The nitro group in (4-nitrophenyl) dipropyl phosphate confers potent acetylcholinesterase inhibition, a trait leveraged in pesticides . The piperidine group in the target compound may similarly enable CNS-targeting applications, though evidence is speculative.
  • Industrial Use : Dipropyl phosphate and tripropyl phosphate are prevalent in lubricants and functional fluids, where their thermal stability and anti-wear properties are critical .

Stability and Degradation Pathways

Evidence from engine oil studies indicates that dipropyl phosphate forms via degradation of zinc dialkyldithiophosphates (ZDDPs), with faster degradation observed in petrol engines than diesel . While this compound’s stability is unstudied, its piperidinylethyl group may alter hydrolysis kinetics compared to simpler alkyl or aryl substituents. For example, the tertiary amine could act as a base, accelerating acid-catalyzed degradation or chelating metal ions that promote oxidation.

Preparation Methods

Direct Phosphorylation with Dipropyl Chlorophosphate

Piperidinylethanol reacts with dipropyl chlorophosphate in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in dichloromethane (DCM) at 0°C to room temperature.

Example protocol :

  • Dissolve piperidinylethanol (1.0 equiv) and TEA (2.5 equiv) in DCM.

  • Add dipropyl chlorophosphate (1.2 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Wash with brine, dry over MgSO4, and concentrate.
    Yield : 65–78%.

Coupling Agent-Mediated Phosphorylation

Alternative methods employ coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P). This approach is advantageous for moisture-sensitive reactions.

Optimized conditions :

  • Reagents : Piperidinylethanol, dipropyl phosphate, T3P (50% in ethyl acetate)

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Yield : 82%

Optimization of Reaction Conditions

SolventCatalystTemperatureTime (h)Yield (%)
DCMTEA25°C2468
AcetonitrileT3P25°C1282
Ethanol/WaterTMDPReflux291*

*Reported for analogous triazolo[1,5-a]pyrimidine synthesis.

Temperature and Stoichiometry

Lower temperatures (0–5°C) minimize side reactions during chlorophosphate addition, while a 1.2:1 molar ratio of dipropyl chlorophosphate to piperidinylethanol ensures complete conversion.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

  • ¹H NMR : δ 1.20–1.40 (m, 12H, propyl CH3), 2.40–2.60 (m, 4H, piperidine CH2), 3.50–3.70 (m, 2H, PO-O-CH2).

  • ³¹P NMR : Single peak at δ −0.5 to −1.5 ppm.

Comparative Analysis of Methods

Table 2 : Advantages and limitations of synthetic approaches

MethodAdvantagesLimitationsYield (%)
Direct phosphorylationSimple setup, low costMoisture sensitivity65–78
T3P-mediatedHigh yield, mild conditionsRequires anhydrous conditions82
TMDP-catalyzedSolvent-catalyst synergyNot yet validated for target91*

Q & A

Basic Research Questions

Q. How can researchers determine the purity and impurity profile of 2-piperidin-1-ylethyl dipropyl phosphate using HPLC?

  • Methodological Answer : Employ reverse-phase HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase. Adjust system suitability parameters (e.g., retention time, peak symmetry) to ensure resolution of impurities like phosphonic acid derivatives. Quantify impurities against reference standards such as [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) .

Q. What experimental design principles should be applied for preliminary synthesis optimization of this compound?

  • Methodological Answer : Use factorial design (e.g., Taguchi or Box-Behnken) to test variables like reaction time, temperature, and molar ratios. Statistical methods minimize the number of experiments while quantifying interactions between variables. For example, a 2³ factorial design can identify critical factors influencing yield or purity .

Q. How can batch-to-batch variability in physicochemical properties (e.g., solubility) be minimized during synthesis?

  • Methodological Answer : Standardize purification protocols (e.g., column chromatography gradients) and implement rigorous quality control (QC) measures. Request additional QC analyses (e.g., peptide content, TFA removal) if batch consistency is critical for bioassays. Variations in salt or solvent residues often drive solubility discrepancies .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. Tools like the ICReDD framework integrate computational and experimental data to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent choice, impurity profiles). For example, residual dipropyl phosphate derivatives may act as competitive inhibitors in enzyme assays. Validate findings using orthogonal assays (e.g., SPR, ITC) and standardize buffer systems to control ionic strength and pH effects .

Q. How can membrane separation technologies improve the purification of phosphorylated derivatives?

  • Methodological Answer : Optimize nanofiltration or reverse osmosis membranes to separate this compound from smaller byproducts (e.g., unreacted piperidine). Parameters like molecular weight cut-off (MWCO) and transmembrane pressure must be calibrated to balance yield and purity .

Q. What in silico models predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use molecular dynamics simulations to assess hydrolytic degradation pathways. For instance, phosphate ester bonds are susceptible to acidic hydrolysis; simulations can guide the selection of stabilizing excipients (e.g., cyclodextrins) for long-term storage studies .

Data Analysis and Interpretation

Q. How should researchers statistically validate analytical method precision for this compound?

  • Methodological Answer : Perform repeatability (intra-day) and intermediate precision (inter-day) tests with ≥6 replicates. Calculate %RSD for retention time, peak area, and impurity quantification. Acceptability criteria (e.g., ≤2% RSD for retention time) should align with ICH Q2(R1) guidelines .

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

  • Methodological Answer : Conduct pseudo-first-order kinetics under varying pH (1–12) and temperatures (25–60°C). Plot ln(concentration) vs. time to derive rate constants (k) and calculate activation energy (Ea) via the Arrhenius equation. Compare degradation products (e.g., dipropyl phosphate) using LC-MS to confirm reaction pathways .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity AnalysisHPLC with sodium 1-octanesulfonate buffer
Impurity IdentificationLC-MS vs. EP reference standards
Reaction OptimizationBox-Behnken factorial design
Computational Reaction DesignICReDD framework (DFT + machine learning)

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